molecular formula C23H24F6N6 B2607322 N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine CAS No. 1539285-92-1

N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Cat. No. B2607322
M. Wt: 498.477
InChI Key: VVWJIRQQIVAXKX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group substituted with two trifluoromethyl groups, a tetrahydrobenzoazepine ring which is a seven-membered cyclic compound containing a nitrogen atom, and a tetrazole ring which is a five-membered ring containing four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and the trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl groups would likely have a significant effect on the chemical properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the benzylamine part could participate in reactions typical of amines, such as acid-base reactions or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and tetrazole groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related benzazepine derivatives focuses on their synthesis and chemical properties. For example, synthesis techniques for benzazepines and related heterocycles, such as benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, involve multi-step reactions starting from common precursors like 2,4-dimethylaniline or isoxazole derivatives. These processes typically include steps such as N-alkylation, carbamoylation, and cyclization reactions, highlighting the compound's role in exploring novel chemical synthesis pathways and the development of heterocyclic compounds with potential biological activities (Vaid et al., 2014), (Rajanarendar et al., 2013).

Structural Analysis and Characterization

Structural analysis and characterization of benzazepines and azepine derivatives provide insights into their chemical behavior and potential for further modification. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to determine molecular and supramolecular structures, offering a foundation for understanding the compound's reactivity and designing derivatives with desired properties (Acosta Quintero et al., 2018), (Macías et al., 2011).

Potential Biological Activities

While the specific biological activities of N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine have not been detailed, research on structurally related compounds suggests potential applications in developing pharmacologically active agents. For instance, benzazepine derivatives have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties, indicating the broader chemical class's relevance in medicinal chemistry and drug discovery efforts (Rajanarendar et al., 2013).

Safety And Hazards

Without specific information, it’s hard to say for sure, but like many organic compounds, it could potentially be harmful or irritating to the skin and eyes, and could be harmful if ingested or inhaled .

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could also explore its physical and chemical properties, and how these are influenced by its complex structure .

properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F6N6/c1-13-7-14(2)20-18(8-13)19(5-4-6-30-20)35(21-31-33-34(3)32-21)12-15-9-16(22(24,25)26)11-17(10-15)23(27,28)29/h7-11,19,30H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWJIRQQIVAXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NN(N=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

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